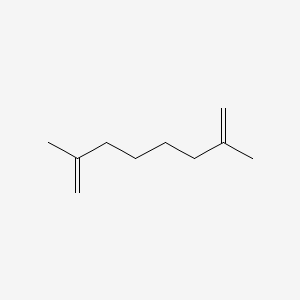

2,7-Dimethyl-1,7-octadiene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethylocta-1,7-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h1,3,5-8H2,2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLZBMDZTNAIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338435 | |

| Record name | 2,7-Dimethyl-1,7-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59840-10-7 | |

| Record name | 2,7-Dimethyl-1,7-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,7 Dimethyl 1,7 Octadiene and Analogues

Catalytic Oligomerization and Dimerization Approaches

Catalytic methods provide efficient and selective routes to octadiene frameworks. These approaches often utilize transition metal catalysts to control the regioselectivity and stereoselectivity of the dimerization of smaller diene units.

Palladium-Catalyzed Telomerization of 1,3-Butadiene (B125203) to Methoxy-Octadienes as Structural Precursors

A prominent industrial route to linear octadienes involves the palladium-catalyzed telomerization of 1,3-butadiene in the presence of methanol (B129727). This process, notably developed by Dow Chemical, yields 1-methoxy-2,7-octadiene (B8591526) (1-MODE) as a key intermediate. google.com The reaction is typically catalyzed by a palladium source, such as palladium(II) acetylacetonate (B107027) [Pd(acac)2], in conjunction with a phosphine (B1218219) ligand, like triphenylphosphine (B44618) (PPh3). rsc.org The mechanism involves the dimerization of two butadiene molecules to form a Pd-octadienyl intermediate, which is then functionalized by the methanol telogen. rsc.org

The efficiency of this process is highly dependent on the catalytic system. Research has shown that the reduction of the Pd(II) precursor to the catalytically active Pd(0) species is a crucial step. rsc.org The choice of phosphine ligand also plays a significant role in catalyst activity and selectivity. While triphenylphosphine is commonly used, studies have explored various other phosphine ligands to optimize the reaction, with some, like trialkylphosphines, showing higher productivity at lower temperatures. google.com The resulting 1-methoxy-2,7-octadiene can then be further processed through hydrogenation and subsequent cracking to produce valuable linear alpha-olefins like 1-octene (B94956). rsc.org

| Catalyst System | Reactants | Key Product | Significance |

| Pd(acac)2 / PPh3 | 1,3-Butadiene, Methanol | 1-Methoxy-2,7-octadiene (1-MODE) | Industrial precursor for 1-octene production. google.comrsc.org |

| Palladium / Triarylphosphine | 1,3-Butadiene, Methanol | 1-Methoxy-2,7-octadiene (1-MODE) | Key intermediate in the Dow Chemical process for 1-octene. google.com |

Isoprene (B109036) Dimerization via Organometallic Catalysis for Branched Octadienes

The dimerization of isoprene offers a direct route to branched C10 terpenes, including isomers of dimethyl-octadiene. Various transition metal catalysts have been employed to control the regioselectivity of this dimerization. Palladium-based catalysts, in particular, have been shown to be effective for the synthesis of monoterpenes. researchgate.netresearchgate.net

A simple and economical procedure utilizes palladium(II) acetate (B1210297) (Pd(OAc)2) and triphenylphosphine as the ligand to achieve high selectivity towards the tail-to-tail dimer, 2,7-dimethyl-1,3,7-octatriene. researchgate.netresearchgate.net The reaction can be performed under low pressure in common solvents. researchgate.net Other organometallic catalysts, including those based on nickel, can also influence the dimerization pathway, leading to different isomers. researchgate.net The resulting dimethyl-octatrienes can serve as precursors to 2,7-dimethyl-1,7-octadiene through selective hydrogenation. The choice of catalyst and reaction conditions is crucial in directing the dimerization to the desired structural isomer. nist.gov

| Catalyst System | Reactant | Key Product | Significance |

| Pd(OAc)2 / PPh3 | Isoprene | 2,7-Dimethyl-1,3,7-octatriene (tail-to-tail dimer) | A practical approach to synthesizing monoterpenes. researchgate.netresearchgate.net |

| Palladium-carbene complexes | Isoprene, Methanol | Methoxy-dimers (head-to-head coupling) | Offers high activity and selectivity for specific isomers. nist.gov |

Reductive Dimerization of Dienes for Silylated Octadiene Derivatives

Reductive dimerization of 1,3-dienes in the presence of a silylating agent, such as trimethylchlorosilane (TMSCl), provides a pathway to silylated octadiene derivatives. This reaction is typically mediated by an alkali metal, such as lithium. googleapis.com For instance, the reductive dimerization of isoprene with lithium and TMSCl yields (Z,Z)-2,7-dimethyl-1,8-bis(trimethylsilyl)-2,6-octadiene and 2,6-dimethyl-1,8-bis(trimethylsilyl)-2,6-octadiene. googleapis.com

The proposed mechanism involves the formation of a radical anion from the diene, which is then silylated to form a γ-silylated allylic radical. Subsequent head-to-head dimerization of this radical leads to the final bis(allylsilane) product. googleapis.com These silylated octadiene derivatives are versatile intermediates that can be used in further synthetic transformations.

| Reactants | Key Products | Method |

| Isoprene, Lithium, Trimethylchlorosilane | (Z,Z)-2,7-Dimethyl-1,8-bis(trimethylsilyl)-2,6-octadiene, 2,6-Dimethyl-1,8-bis(trimethylsilyl)-2,6-octadiene | Reductive dimerization googleapis.com |

| 1,3-Butadiene, Lithium, Trimethylchlorosilane | 1,8-Bis(trimethylsilyl)-2,6-octadiene | Reductive dimerization googleapis.com |

Thermal and Pyrolytic Transformations

High-temperature reactions, such as pyrolysis, can be utilized to synthesize dimethyl octadienes from suitable precursors through molecular rearrangements.

Pyrolysis of Pinane (B1207555) for the Formation of Dimethyl Octadienes

The pyrolysis of pinane, a saturated bicyclic monoterpene, can lead to the formation of various acyclic monoterpenes, including isomers of dimethyl-octadiene. The reaction proceeds through the thermal cleavage of the strained cyclobutane (B1203170) ring in the pinane structure. The specific products formed are dependent on the pyrolysis conditions and the stereochemistry of the starting pinane isomers (cis- or trans-). It has been observed that cis-pinane (B1246623) isomers thermally isomerize to 2,6-dimethyl-2,7-octadiene at a faster rate than the corresponding trans-isomers. googleapis.com The pyrolysis of pinane derivatives, such as hydroxypinanes, has also been investigated, leading to rearranged products. researchgate.net The mechanism is generally considered to involve the formation of a 1,4-diradical intermediate, although concerted pathways have also been proposed. researchgate.net

| Precursor | Reaction | Key Product |

| cis-Pinane | Pyrolysis | 2,6-Dimethyl-2,7-octadiene googleapis.com |

| Nopinol (a hydroxypinane derivative) | Pyrolysis | Rearranged aldehydes via a hydroxy olefin intermediate researchgate.net |

Derivatization and Functionalization Strategies

Once synthesized, this compound and its analogues can be further modified through various derivatization and functionalization reactions to produce a range of valuable chemicals. The presence of two double bonds allows for a variety of addition and transformation reactions.

For instance, the epoxidation of 1,7-octadiene (B165261) can be achieved catalytically. A polymer-supported molybdenum(VI) complex has been shown to be an effective catalyst for the epoxidation of 1,7-octadiene to 1,2-epoxy-7-octene (B1584060) using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org Biocatalytic methods have also been explored, with microorganisms such as Pseudomonas oleovorans capable of converting 1,7-octadiene into 7,8-epoxy-1-octene and 1,2-7,8-diepoxyoctane. nih.gov

Furthermore, the polymerization of 1,7-octadiene has been investigated using catalyst systems such as a non-bridged half-titanocene complex. rsc.org These functionalization strategies expand the utility of dimethyl octadienes as synthons for more complex molecules and materials.

Synthesis of Octadienols and Octadienediols from Monoterpene Precursors

Monoterpenes, with their C10 skeleton, serve as excellent and renewable starting materials for the synthesis of functionalized octadiene derivatives. The inherent chirality and functionality of many monoterpenes can be strategically utilized to produce complex target molecules.

One notable approach involves the enzymatic transformation of monoterpenes. For instance, the enzymatic formation of 2,6-dimethyl-1,7-octadiene-3,6-diol from linalool (B1675412) has been discussed in the literature. This biotransformation pathway highlights the potential of using enzymatic systems to introduce hydroxyl groups into the octadiene framework with high selectivity.

A stereoselective chemical synthesis has been developed for (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, a constitutional isomer of diols derivable from this compound. nih.gov While the full synthetic details for the 2,7-dimethyl isomer are not extensively documented in readily available literature, analogous transformations of common monoterpenes like geraniol (B1671447) and myrcene (B1677589) are employed. These often involve selective oxidation, epoxidation, and rearrangement reactions to introduce the desired hydroxyl functionalities at specific positions of the carbon backbone.

For example, a general strategy could involve the selective epoxidation of the trisubstituted double bond of a monoterpene like geraniol, followed by a Lewis acid-catalyzed rearrangement and subsequent functional group manipulations to yield the desired octadienediol. The specific reaction conditions and catalysts would be crucial in controlling the regioselectivity and stereoselectivity of such transformations.

Hydroformylation and Hydrogenation Pathways to Saturated Alcohol Analogues

The conversion of the unsaturated this compound skeleton to its saturated alcohol analogues, such as 2,7-dimethyloctane-1,8-diol, typically involves a two-step process: hydroformylation followed by hydrogenation.

Hydroformylation:

Hydroformylation, or oxo-synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. In the case of a non-conjugated diene like this compound, a bis-hydroformylation can be achieved to introduce aldehyde functionalities at both ends of the molecule. Rhodium-based catalysts are commonly employed for this transformation due to their high activity and selectivity under milder conditions compared to cobalt catalysts.

The regioselectivity of the hydroformylation of non-conjugated dienes is a critical aspect. For terminal alkenes, the reaction can yield either a linear or a branched aldehyde. The choice of ligands on the rhodium catalyst plays a pivotal role in directing this selectivity. Bulky phosphine or phosphite (B83602) ligands are often used to favor the formation of the linear aldehyde. For this compound, the desired product of bis-hydroformylation would be 2,7-dimethyloctane-1,8-dial.

While specific data for the hydroformylation of this compound is not extensively detailed, studies on the highly selective rhodium-catalyzed bis-hydroformylation of the parent compound, 1,7-octadiene, to decanedial provide valuable insights. researchgate.net Such processes often utilize specialized ligands to achieve high conversions and selectivity to the dialdehyde (B1249045). It is anticipated that similar catalytic systems could be adapted for the hydroformylation of the dimethyl-substituted analogue.

Hydrogenation:

Following hydroformylation, the resulting unsaturated dialdehyde or a diol precursor can be hydrogenated to yield the corresponding saturated diol. The hydrogenation of the carbon-carbon double bonds and the aldehyde functionalities can be achieved in a single step or in a sequential manner.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or ruthenium-based systems is a common method. For the reduction of unsaturated diesters to the corresponding saturated diols, a two-stage hydrogenation process has been described. The first stage, under mild conditions with Pd/C, saturates the carbon-carbon double bonds. The subsequent hydrogenation of the ester groups to alcohols is then carried out using a homogeneous catalyst like a Ru-Triphos system. unimi.it A similar strategy could be envisioned for the reduction of the dialdehyde obtained from the hydroformylation of this compound.

The hydrogenation of aliphatic dialdehydes to the corresponding diols is an established industrial process, often carried out in the presence of a hydrogenation catalyst. The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, are critical to achieving high yields and avoiding side reactions.

Below is a table summarizing the general conditions for the hydroformylation and hydrogenation steps for analogous substrates.

| Reaction Step | Substrate Analogue | Catalyst System (Example) | Ligand (Example) | Pressure | Temperature | Product |

| Bis-Hydroformylation | 1,7-Octadiene | Rhodium-based | Bulky Phosphite | 10-100 atm (CO/H₂) | 80-120 °C | Decanedial |

| Hydrogenation (C=C) | Unsaturated Diester | Pd/C (10 wt%) | - | 10 bar H₂ | 60 °C | Saturated Diester |

| Hydrogenation (C=O) | Saturated Diester | [Ru(acac)₃]/Triphos | Triphos | High H₂ | High | Saturated Diol |

| Hydrogenation (Aldehyde) | Aliphatic Dialdehyde | Group 8-10 Metal | - | High H₂ | High | Aliphatic Diol |

Computational Chemistry and Theoretical Investigations of 2,7 Dimethyl 1,7 Octadiene Reactivity and Structure

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction barriers and the elucidation of reaction mechanisms. For a diene like 2,7-dimethyl-1,7-octadiene, several reaction pathways, such as cyclization and sigmatropic rearrangements, are of interest.

Terpene cyclization reactions, which are similar to the potential cyclization of this compound, are often investigated using quantum chemical computations. researchgate.netrsc.orgrsc.org These studies can provide insights into the carbocation intermediates and the stereochemical outcomes of such reactions. acs.org For instance, computational models can predict the preferred chair or boat conformations of transition states in Cope rearrangements, a class of reactions relevant to 1,5-dienes. While this compound is a 1,7-diene, analogous intramolecular rearrangements and cyclizations can be computationally explored.

A hypothetical reaction pathway for the acid-catalyzed cyclization of this compound could be modeled to determine the relative energies of intermediates and transition states. Such a calculation would typically involve geometry optimization of all stationary points on the potential energy surface and frequency calculations to confirm their nature (minima or transition states). The results could be summarized in a data table illustrating the calculated energetic profile of the reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Intermediate 1 | Protonated diene (carbocation) | +15.2 |

| Transition State 1 | Cyclization to a six-membered ring | +25.8 |

| Intermediate 2 | Cyclic carbocation | +5.7 |

| Transition State 2 | Deprotonation | +12.1 |

| Product | Cyclized product (e.g., a limonene (B3431351) analog) | -10.5 |

Molecular Dynamics Simulations of Polymerization Processes

For a hypothetical polymerization of this compound, MD simulations could be employed to study the cyclopolymerization process, where the diene monomer undergoes an intramolecular cyclization followed by intermolecular propagation. This would allow for the investigation of the stereochemistry of the resulting polymer and the prediction of its physical properties, such as its glass transition temperature and density. The simulations would involve creating a simulation box with monomers and an initiator, and then running the simulation for a sufficient time to observe the polymerization process.

The data obtained from such simulations could be used to generate a table of predicted polymer properties.

| Property | Predicted Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Density at 298 K | 0.95 g/cm³ |

| Radius of Gyration (Rg) for a 100-unit chain | 2.5 nm |

| Monomer Conversion after 10 ns | 85% |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govrsc.org These predictions can be invaluable for identifying unknown compounds and for interpreting experimental spectra.

For this compound, the 1H and 13C NMR chemical shifts can be calculated using quantum chemical methods. nih.gov These calculations typically involve optimizing the geometry of the molecule and then calculating the NMR shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved with the development of new computational methods and can often be within 0.2-0.4 ppm for 1H shifts. nih.gov

A table of predicted 1H and 13C NMR chemical shifts for this compound can be generated to illustrate the output of such calculations.

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| C1 | - | 109.8 |

| H1 | 4.68 | - |

| C2 | - | 145.2 |

| C3 | - | 36.5 |

| H3 | 2.05 | - |

| C4 | - | 28.9 |

| H4 | 1.40 | - |

| C5 | - | 28.9 |

| H5 | 1.40 | - |

| C6 | - | 36.5 |

| H6 | 2.05 | - |

| C7 | - | 145.2 |

| C8 | - | 109.8 |

| H8 | 4.68 | - |

| CH3 at C2 | 1.70 | 22.4 |

| CH3 at C7 | 1.70 | 22.4 |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Dimethyl Octadienes and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules, including "2,7-Dimethyl-1,7-octadiene". researchgate.netnih.gov By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides a detailed map of the molecular framework.

For "this compound", the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The vinylic protons (=CH₂) at the C1 and C7 positions would appear in the downfield region, typically between 4.5 and 5.0 ppm. The allylic protons on the C3 and C6 methylene (B1212753) groups would resonate further upfield. The protons of the methyl groups attached to the double bonds (at C2 and C7) would produce characteristic signals, as would the internal methylene groups at C4 and C5.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The sp² hybridized carbons of the double bonds (C1, C2, C7) would be observed in the downfield region (typically 100-150 ppm), while the sp³ hybridized carbons of the methylene and methyl groups would appear in the upfield region. ruc.dkillinois.eduresearchgate.net The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, confirming the connectivity and structure of the molecule. dtu.dk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1, C8 (=CH₂) | ~4.7 (s) | ~110 |

| C2, C7 (C=) | - | ~145 |

| C3, C6 (-CH₂-) | ~2.0 (t) | ~35-40 |

| C4, C5 (-CH₂-) | ~1.4 (m) | ~25-30 |

| Methyl at C2, C7 | ~1.7 (s) | ~22 |

Note: Predicted values are based on standard chemical shift ranges for similar structural motifs. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes an exceptional tool for separating and identifying individual components within a mixture, making it ideal for the analysis of "this compound". nih.gov

In a typical electron ionization (EI) mass spectrum of "this compound" (C₁₀H₁₈, molecular weight: 138.25 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 138. The fragmentation pattern provides a structural fingerprint. For dienes, fragmentation often involves allylic cleavage, leading to the formation of stable carbocations. Key fragments for "this compound" would likely result from the loss of methyl (CH₃) or larger alkyl groups.

GC-MS is particularly useful for assessing the purity of a sample. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. A pure sample of "this compound" would ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities, which can then be identified by their respective mass spectra. This method is crucial for quality control and for monitoring the progress of a chemical reaction.

Table 2: Key Mass Spectrometry Data for this compound

| Feature | m/z Value | Description |

| Molecular Ion (M⁺) | 138 | Corresponds to the intact molecule. |

| Base Peak | 69 | Often corresponds to the most stable fragment. |

| Significant Fragments | 41, 55, 83 | Characteristic fragments resulting from cleavage of the carbon chain. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying functional groups and providing a unique "fingerprint" for a compound like "this compound". pitt.edunist.govnist.gov

The IR spectrum of "this compound" would be characterized by several key absorption bands. libretexts.orgorgchemboulder.com The stretching vibrations of the vinylic =C-H bonds are expected to appear just above 3000 cm⁻¹ (typically 3070-3090 cm⁻¹). The C=C double bond stretching vibration would give rise to a band in the region of 1640-1650 cm⁻¹. leszno.eulibretexts.org Additionally, strong absorptions from the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org Out-of-plane bending vibrations for the =CH₂ groups are also characteristic and appear in the 890-910 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy provides similar but often complementary information. Non-polar bonds, such as the C=C double bond in "this compound", tend to produce strong signals in Raman spectra, which can be particularly useful for characterization.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Signal |

| =C-H Stretch | 3070-3090 | Present |

| C-H Stretch (aliphatic) | 2850-2960 | Present |

| C=C Stretch | 1640-1650 | Strong |

| C-H Bend (aliphatic) | ~1465 and ~1375 | Present |

| =C-H Bend (out-of-plane) | 890-910 | Present |

In-Situ Spectroscopic Monitoring for Reaction Mechanism Studies

For example, in a polymerization or cyclization reaction of "this compound", in-situ FT-IR or Raman spectroscopy can track the decrease in the intensity of the C=C stretching band (~1645 cm⁻¹) and the vinylic =C-H stretching band (~3080 cm⁻¹) over time. mdpi.comnih.govacs.org Simultaneously, the appearance and growth of new peaks corresponding to the reaction products can be observed.

By plotting the concentration of reactants and products as a function of time, detailed kinetic profiles can be constructed. This allows researchers to determine reaction rates, identify rate-determining steps, and optimize reaction conditions. In-situ monitoring is particularly advantageous for studying fast reactions or identifying unstable intermediates that would be difficult to detect with traditional offline analysis. spectroscopyonline.com

Research on Functional Derivatives and Structural Analogues of 2,7 Dimethyl 1,7 Octadiene

Oxygenated Derivatives: Alcohols, Diols, and Ethers

The introduction of oxygen-containing functional groups, such as hydroxyl and ether moieties, significantly alters the polarity and reactivity of the parent diene, opening avenues for further chemical transformations and the exploration of novel molecular architectures.

While direct studies on 2,7-dimethyl-1,7-octadienols are limited, extensive research on its isomers, such as linalool (B1675412) (3,7-dimethyl-1,6-octadien-3-ol), provides significant insight into the synthesis and reactivity of these compounds. Linalool, a naturally occurring tertiary terpene alcohol, can be synthesized through various methods, including the hydration of myrcene (B1677589) and the stereoselective epoxidation of geraniol (B1671447) followed by reduction.

The transformations of these octadienols are of particular interest. For instance, the regioselective mono-epoxidation of the trisubstituted double bond in linalool, followed by intramolecular cyclization of the resulting epoxy-alcohol, is a key pathway to the formation of linalool oxides, which exist as furanoid and pyranoid diastereoisomers mdpi.comresearchgate.net. This reaction highlights the influence of the hydroxyl group in directing the reactivity of the diene system. A robust and non-noble cobalt catalyst system has been shown to be effective for the selective epoxidation of linalool to yield linalool epoxide under mild conditions researchgate.net.

Furthermore, diol derivatives of dimethyl-octadiene have been identified and characterized. These include (E)- and (Z)-2,7-octadiene-1,6-diol, 2,6-dimethyl-, which are also known as 8-hydroxylinalool isomers nist.govnist.gov. The presence of two hydroxyl groups offers multiple sites for further functionalization, enabling the synthesis of more complex molecules.

Table 1: Examples of Oxygenated Derivatives and their Synthetic Precursors

| Derivative | Precursor | Key Transformation |

|---|---|---|

| Linalool Oxide (Furanoid and Pyranoid) | Linalool | Regioselective epoxidation followed by intramolecular cyclization mdpi.comresearchgate.net |

| (E)-2,7-Octadiene-1,6-diol, 2,6-dimethyl- | (E)-8-Hydroxylinalool | - |

| (Z)-2,7-Octadiene-1,6-diol, 2,6-dimethyl- | (Z)-8-Hydroxylinalool | - |

The synthesis of methoxy and phenoxy derivatives introduces an ether linkage, which can influence the compound's lipophilicity and metabolic stability. While specific literature on methoxy and phenoxy analogues of 2,7-dimethyl-1,7-octadiene is not abundant, general synthetic strategies for such compounds can be inferred from related studies. For instance, the synthesis of methoxy-substituted phenols can be achieved through the peracid oxidation of an aromatic ring, a method that could potentially be adapted for the synthesis of phenoxy derivatives of functionalized octadienes nih.gov.

Titanium-catalyzed cyclomagnesiation reactions have been utilized to synthesize 1Z,5Z-diene compounds containing biologically active 3,4-dimethoxyphenyl fragments sciforum.net. This approach suggests a potential route for incorporating methoxy-phenyl groups into a diene structure.

Epoxy derivatives of octadienes are valuable intermediates in organic synthesis. The epoxidation of 1,7-octadiene (B165261) has been achieved using Pseudomonas oleovorans in a fermentation process, yielding 7,8-epoxy-1-octene and 1,2-7,8-diepoxyoctane nih.govnih.gov. A greener and more efficient method for the epoxidation of 1,7-octadiene has been developed using a heterogeneous polybenzimidazole supported Mo(VI) catalyst rsc.org. These methods provide a basis for the potential synthesis of epoxy derivatives of this compound.

Lactone formation from non-conjugated dienes can be envisioned through a sequence of reactions. For instance, a palladium hydride-catalyzed difunctionalization of conjugated dienes and enynes has been reported to yield lactones nih.gov. While this compound is non-conjugated, isomerization to a conjugated system could potentially open a pathway to lactonization. Three-component reactions involving conjugated dienes, CH acids, and formaldehyde have also been shown to produce lactones beilstein-journals.org. The development of catalysts for the ring-expansion carbonylation of epoxides to β-lactones also presents a potential route to lactone derivatives from the corresponding epoxidized diene mdpi.com.

Nitrogen-Containing Derivatives: Octadienamines

The introduction of a nitrogen atom to form octadienamines can lead to compounds with basic properties and the potential for diverse biological activities. The synthesis of allylic amines from dienes is a well-established area of research. Catalytic methods such as allylic C-H amination and hydroamination of 1,3-dienes are effective for this transformation rsc.org.

A rhodium(III)-catalyzed enantioselective intermolecular carboamination of 1,3-dienes has been reported for the synthesis of chiral allylic amines acs.org. Ruthenium-catalyzed reactions of unfunctionalized dienes with nitroarenes and carbon monoxide can also yield allylic amines acs.org. More recently, a practical synthesis of allylic amines via a nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides has been developed rsc.orgrsc.org. An electrochemical process for preparing aliphatic allylic amines from unactivated alkenes and secondary amines has also been disclosed researchgate.net. These methods provide a toolbox for the potential synthesis of 2,7-dimethyl-1,7-octadienamines.

Silicon-Containing Derivatives: Silylated Octadienes

Silylated dienes are valuable reagents in organic synthesis, particularly in cross-coupling and cycloaddition reactions. The synthesis of silylated dienes can be achieved through various transition metal-catalyzed reactions. For example, the silylation of 1,3-dienes can be accomplished using disilanes in the presence of a transition metal catalyst oup.com.

A method for the synthesis of 2-silyloxy-1,3-dienes from divinyl ketones via silylene transfer has been reported nih.gov. These silyloxy dienes can then participate in stereoselective Diels-Alder reactions. The synthesis of silylated derivatives of conjugated dienes has also been explored in the context of natural product synthesis mdpi.com. While these methods are primarily focused on conjugated dienes, they provide a foundation for developing strategies for the silylation of this compound, potentially after isomerization to a conjugated form or through direct C-H silylation.

Carboxylic Acid and Amide Derivatives in Structure-Activity Relationship Studies

The conversion of the diene backbone into carboxylic acids and amides allows for systematic modifications to explore structure-activity relationships (SAR), particularly in the context of medicinal and agricultural chemistry. Terpenes and their derivatives have been a rich source for the development of new therapeutic agents, and SAR studies are crucial in optimizing their biological activity nih.gov.

The synthesis of amide derivatives from carboxylic acids is a common strategy in SAR studies to modulate properties such as hydrogen bonding capacity, solubility, and metabolic stability rsc.org. Pyrrolidine amide derivatives have been synthesized and evaluated as N-acylethanolamine acid amidase (NAAA) inhibitors, demonstrating the utility of amide functionalization in drug discovery nih.gov. Furthermore, the incorporation of heterocyclic moieties into terpene-derived amides has been shown to enhance biological activity mdpi.com. Studies on cannabis-derived compounds have also highlighted the importance of the carboxylic acid and other functional groups in modulating receptor binding and biological effects mdpi.com.

Table 2: Key Research Areas for Functional Derivatives of this compound and its Analogues

| Derivative Type | Key Synthetic Approaches | Potential Applications/Research Focus |

|---|---|---|

| Oxygenated (Alcohols, Diols, Ethers) | Hydration, Epoxidation-Reduction, Cyclization of epoxy-alcohols mdpi.comresearchgate.netresearchgate.net | Fragrance components, Chiral building blocks, Synthesis of complex natural products |

| Oxygenated (Lactones, Epoxides) | Epoxidation of alkenes, Carbonylation of epoxides, Cycloaddition reactions nih.govnih.govrsc.orgbeilstein-journals.orgmdpi.com | Reactive intermediates, Monomers for polymerization, Biologically active molecules |

| Nitrogen-Containing (Octadienamines) | Catalytic allylic C-H amination, Hydroamination, Multicomponent coupling reactions rsc.orgacs.orgacs.orgrsc.orgresearchgate.net | Pharmaceutical intermediates, Agrochemicals, Ligands for catalysis |

| Silicon-Containing (Silylated Octadienes) | Transition metal-catalyzed silylation of dienes, Silylene transfer oup.comnih.govmdpi.com | Versatile synthetic intermediates for cross-coupling and cycloaddition reactions |

| Carboxylic Acids and Amides | Oxidation of primary alcohols, Amidation of carboxylic acids rsc.org | Structure-activity relationship studies for drug discovery and agrochemicals nih.govnih.govmdpi.commdpi.com |

Role of Dimethyl Octadiene Isomers as Chemical Intermediates in Fine Chemical Synthesis

Isomers of dimethyl octadiene serve as versatile precursors in the synthesis of a variety of fine chemicals, particularly within the fragrance and flavor industries. Their carbon skeleton, featuring two methyl groups and two double bonds, allows for a range of chemical transformations, most notably cyclization reactions to form valuable cyclic ethers. These reactions often proceed with high selectivity and yield, making dimethyl octadiene isomers attractive starting materials for industrial applications.

One of the most significant applications of dimethyl octadiene-related structures is in the synthesis of rose oxide, a key component in many floral fragrances. While not starting directly from this compound, the synthesis of rose oxide from citronellol, a structurally similar monoterpenoid alcohol, highlights the utility of the dimethyl octadiene framework. The industrial synthesis involves the photooxygenation of citronellol to yield allylic hydroperoxides, which are subsequently reduced to diols. These diols then undergo acid-catalyzed cyclization to form a mixture of cis- and trans-rose oxide. scentree.cowikipedia.org

The acid-catalyzed cyclization is a crucial step in this process. The use of a dilute acid, such as sulfuric acid, typically results in a mixture of the cis and trans isomers. scentree.co However, the stereochemical outcome can be influenced by the reaction conditions. For instance, employing a stronger acid can lead to a higher proportion of the desired cis-isomer. scentree.co The table below summarizes a typical synthesis of rose oxide from citronellol.

Table 1: Synthesis of Rose Oxide from Citronellol

| Step | Reactants | Reagents | Product | Isomer Ratio (cis:trans) |

|---|---|---|---|---|

| 1. Photo-oxygenation | Citronellol | Oxygen, Light | Allylic hydroperoxides | N/A |

| 2. Reduction | Allylic hydroperoxides | Sodium sulfite | Diols | N/A |

Beyond the synthesis of rose oxide, the general principle of acid-catalyzed cyclization of unsaturated alcohols with a dimethyl octadiene backbone is a valuable strategy for producing other substituted tetrahydrofurans and pyrans. These cyclic ethers are prevalent motifs in a wide array of natural products and bioactive molecules.

Furthermore, patents have disclosed methods for producing 3,7-dimethyl-5,7-octadiene-1-ol, an important intermediate for rose oxide, through the dehydration of 3,7-dimethyl-6-hydroxy-7-octene-1-ol in the presence of a palladium complex catalyst. google.com This approach offers a direct route to a key precursor for this valuable fragrance compound.

The versatility of the dimethyl octadiene scaffold is also evident in its potential for derivatization to create other functionalized intermediates. For example, the synthesis of 2,7-dimethyl-trans,trans-2,6-octadiene-1,8-dial provides a bifunctional isoprenoid unit that can be utilized in the synthesis of more complex molecules like squalene.

Emerging Research Frontiers and Future Directions for 2,7 Dimethyl 1,7 Octadiene

Development of Novel Catalytic Systems for Enhanced Selectivity and Atom Economy

The synthesis and polymerization of dienes are critically dependent on the catalytic systems employed. For 2,7-Dimethyl-1,7-octadiene, future research is geared towards the development of catalysts that offer high selectivity and improved atom economy, aligning with the principles of green chemistry.

Detailed research findings indicate a focus on transition metal catalysts, which are known for their efficiency in olefin metathesis and polymerization. For analogous compounds like 1,7-octadiene (B165261), density functional theory (DFT) studies have been employed to understand the insertion modes and selectivity between repeated insertion and intramolecular cyclization. rsc.org Such computational approaches can be instrumental in designing catalysts for this compound that favor specific polymer microstructures.

Future research will likely explore the use of late transition metal catalysts, such as those based on nickel and palladium, which have shown promise in the selective dimerization and oligomerization of olefins. The goal is to achieve high chemo-, regio-, and stereoselectivity in the reactions of this compound, thereby minimizing the formation of byproducts and maximizing the incorporation of all reactant atoms into the desired product. primescholars.comjocpr.com The concept of atom economy is central to this endeavor, pushing for the design of synthetic routes that are both efficient and environmentally benign. primescholars.comjocpr.comresearchgate.net

| Catalyst Type | Potential Advantages for this compound | Research Focus |

| Ziegler-Natta Catalysts | Control over polymer tacticity. | Modifying ligands to enhance selectivity for 1,7-diene polymerization. |

| Metallocene Catalysts | Production of polymers with narrow molecular weight distributions. | Investigating the effect of cyclopentadienyl (B1206354) ligand substitution on catalytic activity. |

| Late Transition Metal Catalysts | High tolerance to functional groups. | Developing catalysts for the copolymerization of this compound with polar monomers. |

Integration of Green Chemistry Principles in Synthetic Routes

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry. This involves the use of renewable feedstocks, the reduction of hazardous waste, and the design of energy-efficient processes.

A key area of development is the utilization of bio-based starting materials. Terpenes, which are naturally abundant hydrocarbons, serve as attractive precursors for the synthesis of compounds like this compound. researchgate.net For instance, citral, which can be extracted from lemongrass, has a similar carbon skeleton and can be a potential renewable feedstock. researchgate.netresearchgate.net Research is focused on developing catalytic pathways to convert such biorenewable resources into valuable chemicals. kit.edunih.govumt.edu

Furthermore, the principles of green chemistry advocate for the replacement of hazardous reagents and solvents with more environmentally friendly alternatives. This includes the exploration of solvent-free reaction conditions or the use of benign solvents like water or supercritical carbon dioxide. The development of heterogeneous catalysts is also a significant step towards greener processes, as they can be easily separated from the reaction mixture and recycled, reducing waste and operational costs.

Bio-inspired and Biomimetic Synthesis Approaches

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic approaches aim to mimic the efficiency and selectivity of enzymatic reactions to produce target compounds like this compound. nih.gov

The biosynthesis of terpenes often involves enzyme-catalyzed cyclization and rearrangement reactions of linear precursors. acs.org Researchers are exploring the use of isolated enzymes or whole-cell systems to perform these transformations in vitro. For example, the enzymatic epoxidation of 1,7-octadiene has been demonstrated using Pseudomonas oleovorans, suggesting the potential for biocatalytic routes to functionalized derivatives of this compound. nih.gov

Biomimetic synthesis, which uses chemical catalysts to mimic biological processes, is another promising frontier. nih.govrsc.orgfigshare.com This can involve the use of acid catalysts to initiate polyene cyclizations, mirroring the proton-initiated cascades in terpene biosynthesis. The development of such methods could lead to more efficient and stereoselective syntheses of complex structures from simple acyclic dienes.

Exploration of New Materials Applications Beyond Traditional Polymers

While the polymerization of dienes to form elastomers is a well-established field, emerging research is focused on creating novel materials from this compound with unique properties and applications.

The presence of two double bonds in this compound allows for a variety of polymerization pathways, including cyclopolymerization and the formation of polymers with pendant vinyl groups. These pendant groups can be further functionalized to create materials with tailored properties, such as improved adhesion, compatibility with other polymers, or the ability to be cross-linked. For instance, polymers derived from 1,7-octadiene have been explored for their thermal stability and as precursors for hydroxyl-functionalized polymers. researchgate.net

Plasma polymerization is another technique that can be used to create thin, highly cross-linked films from this compound. Such coatings can impart hydrophobicity or other desirable surface properties to a variety of substrates. Research on plasma-polymerized 1,7-octadiene has shown its potential for creating hydrophobic coatings for environmental applications. researchgate.net

Advanced Characterization Techniques for Complex Reaction Mixtures and Polymer Microstructures

A thorough understanding of the structure and properties of materials derived from this compound relies on the use of advanced characterization techniques.

For the analysis of complex reaction mixtures resulting from the synthesis or polymerization of this compound, techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are indispensable for separating and identifying the various components.

The characterization of the resulting polymers requires a suite of advanced analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the microstructure of the polymer, including the degree of cyclization, the presence of different types of double bonds, and the tacticity of the polymer chain. researchgate.net Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the polymers. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the materials, including glass transition temperature and thermal stability.

Q & A

Q. What eco-toxicological assessments are required for this compound disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.